Tris(2-ethylphenyl)phosphane

Description

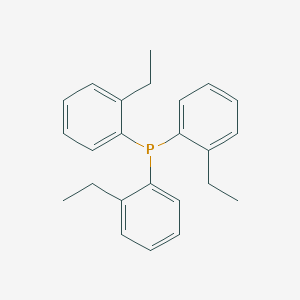

Tris(2-ethylphenyl)phosphane (C24H27P) is a tertiary phosphane ligand featuring three 2-ethylphenyl substituents bonded to a central phosphorus atom. The ortho-substituted ethyl groups impart significant steric bulk, influencing its coordination chemistry and reactivity. Ortho-substitution generally increases steric demand compared to para-substituted analogs, affecting ligand binding strength, catalytic activity, and stability in metal complexes .

Properties

IUPAC Name |

tris(2-ethylphenyl)phosphane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27P/c1-4-19-13-7-10-16-22(19)25(23-17-11-8-14-20(23)5-2)24-18-12-9-15-21(24)6-3/h7-18H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRSSUBSVSBAJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1P(C2=CC=CC=C2CC)C3=CC=CC=C3CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20514275 | |

| Record name | Tris(2-ethylphenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50777-27-0 | |

| Record name | Tris(2-ethylphenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

From Halogenophosphines and Organometallic Reagents: One common method involves the reaction of 2-bromoethylbenzene with n-butyllithium in tetrahydrofuran (THF) at -60°C, followed by the addition of phosphorus trichloride .

From Metallated Phosphines: Another approach includes the metallation of phosphines followed by the addition of appropriate aryl halides.

Industrial Production Methods: Industrial production often involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tris(2-ethylphenyl)phosphane can undergo oxidation to form phosphine oxides.

Reduction: It can act as a reducing agent in various organic reactions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom attacks electrophilic centers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reactions often involve halides or other electrophiles under mild conditions.

Major Products Formed:

Phosphine Oxides: Formed during oxidation reactions.

Reduced Organic Compounds: Result from reduction reactions.

Substituted Phosphines: Products of nucleophilic substitution reactions.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Biological Studies: The compound is used in studies involving the reduction of disulfides in proteins, aiding in the understanding of protein folding and function.

Industry:

Mechanism of Action

Mechanism: Tris(2-ethylphenyl)phosphane exerts its effects primarily through its ability to donate electrons from the phosphorus atom. This electron donation facilitates various chemical reactions, including catalysis and reduction processes .

Molecular Targets and Pathways:

Catalytic Sites: The compound targets catalytic sites on transition metals, forming stable complexes that enhance catalytic activity.

Redox Pathways: It participates in redox reactions, influencing the oxidation state of other molecules.

Comparison with Similar Compounds

Structural and Steric Properties

The steric profile of phosphane ligands is quantified using the Tolman cone angle. For example:

- Tris(naphthalen-1-yl)phosphane exhibits a cone angle of 203° due to the bulky naphthyl groups, limiting reactivity at the phosphorus center .

- Tris(2-methoxyphenyl)phosphine (CAS 4731-65-1) has methoxy groups in the ortho position, which are less bulky than ethyl but still contribute to steric hindrance. No explicit cone angle is reported, but its steric demand is intermediate .

- Tris(pentafluorophenyl)phosphine (C18F15P) features electron-withdrawing pentafluorophenyl groups, reducing steric bulk but enhancing electronic effects. Its Pd–P bond length (2.291 Å) is shorter than typical alkyl/aryl phosphanes, reflecting stronger σ-donation .

Table 1: Steric and Electronic Comparison

*Estimated values based on analogous compounds.

Electronic Effects

- Electron-Donating Groups: Methoxy and ethyl substituents enhance σ-donor ability, favoring metal-ligand bond formation. For example, tris(m-pyridyl)phosphane derivatives are used in hydrogenase mimics due to their moderate donating capacity .

- Electron-Withdrawing Groups : Pentafluorophenyl groups in tris(pentafluorophenyl)phosphine increase π-acceptor strength, stabilizing low-oxidation-state metal centers in catalysis .

Key Research Findings

- Steric vs. Electronic Trade-offs : this compound’s ethyl groups balance moderate σ-donation with steric protection, making it suitable for air-sensitive reactions. In contrast, tris(3-fluorophenyl)phosphine (C18H12F3P) leverages fluorine’s inductive effects for enhanced stability in fluorinated solvents .

- Solubility and Compatibility : Tris(2-methoxyphenyl)phosphine has a calculated logPoct/wat of 3.47, indicating moderate hydrophobicity, while phosphate esters like tris(2,4-di-tert-butylphenyl)phosphate exhibit very low water solubility, limiting their use in aqueous systems .

Biological Activity

Tris(2-ethylphenyl)phosphane (TEPP) is a phosphorous-containing compound that has garnered attention in various fields, including industrial chemistry and toxicology. Its biological activity is of particular interest due to its potential implications for human health and environmental safety. This article reviews the biological effects, toxicological data, and relevant case studies related to TEPP, providing a comprehensive overview of its impact.

Chemical Structure:

- Molecular Formula: C18H21P

- CAS Number: 100-56-1

TEPP is characterized by three ethylphenyl groups attached to a phosphorus atom, which contributes to its unique chemical behavior and biological interactions.

Biological Activity Overview

The biological activity of TEPP can be assessed through various studies focusing on its toxicity, potential carcinogenicity, and effects on different organ systems.

Toxicological Studies

- Acute Toxicity:

- Chronic Toxicity:

-

Carcinogenic Potential:

- Long-term exposure studies have shown evidence of carcinogenic activity in male and female rats treated with tris(2-chloroethyl) phosphate (a related compound), which may suggest similar risks for TEPP due to structural similarities . The incidence of renal tubule adenomas was notably higher in treated groups.

- Neurotoxicity:

Study 1: Organ Weight Changes

In a study assessing the effects of TEPP on organ weights:

- Dosing Regimen: Rats were treated with doses ranging from 0 to 350 mg/kg/day.

- Findings: Significant increases in absolute liver weights were noted at doses of 175 mg/kg/day and above, with relative liver weight also increasing significantly compared to controls .

| Dose (mg/kg/day) | Absolute Liver Weight (g) | Relative Liver Weight (%) |

|---|---|---|

| 0 | 13.4 | - |

| 175 | 15.0 | +19.9 |

| 350 | 16.0 | +30.5 |

Study 2: Histopathological Changes

Histopathological examinations revealed:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.